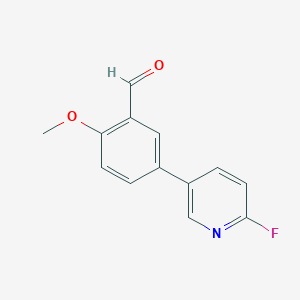

5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde

Description

Contextualization of the Compound within Relevant Chemical Classes

5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde belongs to the class of heteroaromatic aldehydes. More specifically, it can be categorized as a pyridyl-substituted benzaldehyde (B42025). The presence of a pyridine (B92270) ring, a six-membered heterocyclic aromatic amine, and a benzaldehyde, an aromatic aldehyde, defines its fundamental chemical nature. The substituents, a fluorine atom on the pyridine ring and a methoxy (B1213986) group on the benzene (B151609) ring, further refine its classification and are crucial to its chemical behavior and potential applications.

| Property | Value |

| IUPAC Name | 5-(6-fluoro-3-pyridinyl)-2-methoxybenzaldehyde |

| Physical Form | Solid |

| InChI | 1S/C13H10FNO2/c1-17-12-4-2-9(6-11(12)8-16)10-3-5-13(14)15-7-10/h2-8H,1H3 |

| InChI Key | LMXOLMAFOZHPEU-UHFFFAOYSA-N |

Historical Perspective of Analogous Fluoropyridine and Benzaldehyde Derivatives in Chemical Synthesis

The synthesis of biaryl compounds, such as the one , has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions. Historically, the creation of a carbon-carbon bond between two aromatic rings, particularly a pyridine and a benzene ring, presented considerable challenges. The Suzuki-Miyaura coupling reaction, discovered in the late 1970s, has become a cornerstone of modern organic synthesis and is a highly probable method for the synthesis of this compound.

The "2-pyridyl problem," a term used to describe the difficulties in cross-coupling reactions involving 2-substituted pyridines due to catalyst inhibition by the pyridine nitrogen, spurred the development of specialized ligands and reaction conditions to overcome this obstacle. The successful synthesis of compounds like this compound is a testament to the decades of research dedicated to refining these powerful synthetic methods.

Significance of the Fluoropyridine and Methoxy-Benzaldehyde Motifs

The two primary structural motifs of this compound, the fluoropyridine and the methoxy-benzaldehyde, are of profound importance in medicinal chemistry.

The fluoropyridine motif is a common feature in many pharmaceuticals. The inclusion of a fluorine atom can dramatically alter the physicochemical properties of a molecule. nih.gov It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability. nih.gov The pyridine ring itself is a key component of many biologically active compounds, contributing to their solubility and ability to interact with biological targets.

The methoxy-benzaldehyde motif is also a prevalent structural element in biologically active molecules and natural products. The methoxy group can influence the electronic properties of the benzene ring and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The aldehyde group is a versatile functional handle that can be readily transformed into a wide range of other functional groups, allowing for the diversification of the molecular structure.

Overview of Current Research Trajectories Involving the Compound

While specific research applications of this compound are not yet widely documented in peer-reviewed literature, its structural features suggest its potential as a key intermediate in several areas of research. Based on the well-established roles of its constituent motifs, the compound is likely to be explored in the following trajectories:

Drug Discovery: Given the prevalence of fluoropyridine and methoxy-benzaldehyde moieties in pharmaceuticals, this compound is a prime candidate for use as a building block in the synthesis of novel therapeutic agents. Its potential applications could span a wide range of disease areas, including oncology, infectious diseases, and neurology.

Agrochemicals: The fluoropyridine motif is also found in many modern pesticides and herbicides. The unique electronic properties of this compound could be leveraged to develop new agrochemicals with improved efficacy and environmental profiles.

Materials Science: Aromatic and heteroaromatic compounds are fundamental components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic and photophysical properties that may arise from the combination of the fluoropyridine and methoxy-benzaldehyde units could make this compound and its derivatives of interest in the development of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

5-(6-fluoropyridin-3-yl)-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-12-4-2-9(6-11(12)8-16)10-3-5-13(14)15-7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXOLMAFOZHPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 6 Fluoropyridin 3 Yl 2 Methoxy Benzaldehyde

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 5-(6-fluoropyridin-3-yl)-2-methoxy-benzaldehyde suggests a primary disconnection at the carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. This bond is a prime candidate for formation via a palladium-catalyzed cross-coupling reaction, a robust and versatile tool in modern organic synthesis. This disconnection leads to two key synthons: a substituted pyridine and a substituted benzaldehyde (B42025).

This retrosynthetic approach allows for a convergent synthesis, where the two key fragments are prepared separately and then joined in a final step. This strategy is often more efficient than a linear synthesis, where functional groups are added sequentially to a single starting material. Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection via a Suzuki-Miyaura coupling reaction, which would involve the reaction of a pyridylboronic acid with a bromo-benzaldehyde or, alternatively, a pyridyl halide with a benzaldehyde-derived boronic acid.

Pathway B: A similar cross-coupling strategy, but where the formyl group is introduced at a later stage. This might involve the coupling of a brominated pyridine with a methoxyphenylboronic acid, followed by formylation of the resulting biaryl compound.

Conventional Synthetic Routes and Their Evolution

Conventional synthetic approaches to compounds like this compound have evolved, with a strong reliance on well-established reactions such as halogenation, cross-coupling, and formylation.

Halogenation and Cross-Coupling Approaches

The core of the synthesis lies in the formation of the biaryl linkage, most commonly achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

One plausible route involves the coupling of 5-bromo-2-fluoropyridine (B45044) with 2-methoxy-5-formylphenylboronic acid. The boronic acid can be prepared from the corresponding bromo-benzaldehyde through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. rsc.org

Alternatively, the coupling partners can be reversed, utilizing 3-boronic acid-6-fluoropyridine and 5-bromo-2-methoxybenzaldehyde. The choice of coupling partners may depend on the commercial availability and stability of the starting materials.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| 5-bromo-2-fluoropyridine | 2-methoxy-5-formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 75-85 |

| 3-boronic acid-6-fluoropyridine | 5-bromo-2-methoxybenzaldehyde | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 70-80 |

This table presents hypothetical data based on typical yields for Suzuki-Miyaura cross-coupling reactions of similar substrates.

Formylation Reactions in Benzaldehyde Synthesis

The introduction of the aldehyde functional group is a critical step in the synthesis. This can be achieved either before or after the cross-coupling reaction. Common formylation methods for electron-rich aromatic rings like anisole (B1667542) derivatives include the Vilsmeier-Haack and Rieche formylations. organic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. ijpcbs.comresearchgate.net This method is generally regioselective, with the formyl group being directed to the para position of the activating methoxy (B1213986) group. google.com

If the formylation is performed after the cross-coupling step on the 5-(6-fluoropyridin-3-yl)-2-methoxyphenyl intermediate, careful control of the reaction conditions is necessary to achieve the desired regioselectivity and avoid side reactions.

| Substrate | Formylating Agent | Solvent | Temperature (°C) | Yield (%) |

| 4-(6-Fluoropyridin-3-yl)anisole | POCl₃/DMF | Dichloromethane | 0-25 | 60-70 |

| 4-Bromoanisole | POCl₃/DMF | Dichloromethane | 0-25 | 80-90 |

This table presents hypothetical data based on typical yields for Vilsmeier-Haack formylation reactions on similar substrates.

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This includes the use of advanced catalytic systems and the application of novel technologies like flow chemistry.

Catalytic Approaches (e.g., Transition Metal Catalysis)

Palladium catalysis is central to the cross-coupling strategies for synthesizing this compound. acs.org The evolution of palladium catalysts and ligands has enabled these reactions to be carried out with high efficiency and selectivity. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org

For challenging couplings, or to improve reaction efficiency, the use of highly active palladium pre-catalysts can be beneficial. These pre-catalysts are designed to readily generate the active Pd(0) species in situ, leading to faster reaction times and lower catalyst loadings.

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. acsgcipr.orgmdpi.comtaylorfrancis.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up of production. nih.gov

Both the Suzuki-Miyaura cross-coupling and formylation reactions are amenable to being performed under flow conditions. researchgate.netriken.jp A continuous flow setup can allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities of the desired product. acs.orgnih.govresearchgate.net For instance, a packed-bed reactor containing an immobilized palladium catalyst could be used for the Suzuki coupling, allowing for easy separation of the catalyst from the product stream and potential for catalyst recycling. riken.jp

| Reaction Type | Reactor Type | Catalyst | Residence Time | Throughput |

| Suzuki-Miyaura Coupling | Packed-Bed Reactor | Immobilized Pd Catalyst | 5-15 min | 1-5 g/h |

| Vilsmeier-Haack Formylation | Microreactor | - | 2-10 min | 2-10 g/h |

This table presents hypothetical data illustrating the potential parameters for the synthesis of this compound using flow chemistry.

Green Chemistry Principles in Synthesis Design

The synthesis of this compound is increasingly being approached through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. The most probable and widely applicable synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This method itself aligns with green chemistry principles due to its high atom economy and tolerance of a wide range of functional groups, which reduces the need for protecting groups and shortens synthetic sequences.

Key green chemistry considerations for the synthesis of this compound via Suzuki-Miyaura coupling include:

Solvent Selection: Traditional Suzuki-Miyaura reactions often employ organic solvents such as toluene, dioxane, or DMF, which have environmental and health concerns. Green chemistry approaches advocate for the use of more benign solvents. Aqueous media, often with the aid of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, have been shown to be effective for similar coupling reactions, significantly reducing the environmental footprint. scilit.com The use of water as a solvent is a cornerstone of green chemistry, offering safety, cost, and environmental benefits. researchgate.net

Catalyst Systems: The development of highly efficient and recyclable catalyst systems is another crucial aspect. Modern palladium catalysts, including those supported on nanoparticles or encapsulated in polymers, allow for very low catalyst loadings (down to mol % or even ppm levels) and can often be recovered and reused over multiple reaction cycles. nih.gov Ligand-free palladium systems in aqueous media have also been developed, simplifying the reaction setup and purification process. scilit.com

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures, reduces energy consumption. The development of highly active palladium catalysts can enable reactions to proceed efficiently at or near room temperature. Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve energy efficiency.

Waste Reduction: By optimizing reaction conditions to achieve high yields and selectivity, the formation of byproducts and subsequent waste is minimized. The high functional group tolerance of the Suzuki-Miyaura reaction also contributes to waste reduction by avoiding the additional steps of protection and deprotection.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. The Suzuki-Miyaura coupling of 5-Bromo-2-methoxybenzaldehyde with 6-Fluoro-3-pyridinylboronic acid is the most likely synthetic route, and its efficiency is highly dependent on several factors:

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For coupling reactions involving heteroaryl boronic acids, electron-rich and sterically hindered phosphine ligands such as SPhos or XPhos, in conjunction with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have been shown to be highly effective. nih.gov The catalyst loading is typically optimized to be as low as possible while maintaining a high reaction rate and yield.

Base: A variety of inorganic bases can be used, with the choice often depending on the specific substrates and solvent. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The base plays a crucial role in the transmetalation step of the catalytic cycle.

Solvent: As mentioned, while traditional organic solvents are effective, the trend is towards greener alternatives. A mixture of an organic solvent like toluene or dioxane with water is a common system that can facilitate the dissolution of both the organic and inorganic reagents.

Temperature and Reaction Time: The reaction temperature is typically in the range of 80-110 °C, although highly active catalyst systems can allow for lower temperatures. The reaction progress is usually monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and ensure complete conversion of the starting materials.

The table below presents a hypothetical set of optimized reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound, based on literature for similar reactions.

| Parameter | Condition | Rationale |

|---|---|---|

| Aryl Halide | 5-Bromo-2-methoxybenzaldehyde | Commercially available starting material. |

| Boronic Acid | 6-Fluoro-3-pyridinylboronic acid | Introduces the fluoropyridinyl moiety. |

| Palladium Catalyst | Pd(OAc)₂ (2 mol %) | Common and effective palladium source. |

| Ligand | SPhos (4 mol %) | Electron-rich and sterically hindered ligand, effective for heteroaryl couplings. |

| Base | K₃PO₄ (2 equivalents) | Effective base for Suzuki-Miyaura reactions. |

| Solvent | Toluene/Water (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 100 °C | Typical temperature for efficient coupling. |

| Reaction Time | 12 hours | Sufficient time for complete conversion. |

| Hypothetical Yield | >85% | Expected yield based on similar transformations. |

Stereoselective Synthesis Considerations (if applicable to chiral derivatives)

For the parent compound, this compound, there are no stereocenters, and therefore, stereoselective synthesis is not a primary concern. However, if chiral derivatives of this compound were to be synthesized, for instance, through the introduction of a chiral substituent on either the benzaldehyde or the pyridine ring, then stereoselective methods would become crucial.

A relevant consideration for biaryl compounds is the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the two aryl rings can lead to stable, non-interconverting enantiomers. nih.gov For atropisomerism to occur, there must be significant steric hindrance around the biaryl axis, typically requiring bulky substituents in the ortho positions of both rings.

In the case of this compound, the substituents are not sufficiently bulky to induce stable atropisomerism at room temperature. The methoxy group on the benzaldehyde ring and the fluoro group on the pyridine ring are relatively small. Therefore, any rotational isomers would be expected to interconvert rapidly.

Should a synthetic target be a derivative of this compound with the necessary steric bulk to exhibit atropisomerism, then asymmetric Suzuki-Miyaura coupling reactions could be employed. These reactions utilize chiral phosphine ligands in conjunction with the palladium catalyst to induce enantioselectivity in the formation of the biaryl bond, leading to an excess of one atropisomer over the other. The development of such chiral ligands and their application in asymmetric synthesis is an active area of research. nih.gov

Chemical Reactivity and Mechanistic Pathways of 5 6 Fluoropyridin 3 Yl 2 Methoxy Benzaldehyde

Reactivity of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is a key center for reactivity, primarily due to the electrophilic nature of the carbonyl carbon.

The carbonyl group in aldehydes and ketones is polar, making the carbon atom electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This leads to nucleophilic addition reactions, a fundamental process for this class of compounds. pressbooks.pub In the case of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde, the aromatic ring's electron-donating resonance can slightly decrease the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. libretexts.org Nevertheless, it remains a reactive site for various nucleophiles.

The general mechanism involves the nucleophile attacking the carbonyl carbon, which results in the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then protonated to yield an alcohol. pressbooks.pub Examples of nucleophilic addition reactions include the formation of cyanohydrins upon treatment with hydrogen cyanide and the generation of hemiacetals and acetals in the presence of alcohols. ncert.nic.inbritannica.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide (CN⁻) | HCN | Cyanohydrin |

| Alcohol (ROH) | ROH, acid catalyst | Hemiacetal/Acetal |

| Grignard Reagent (R-MgX) | CH₃MgBr | Secondary Alcohol |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids by common oxidizing agents like nitric acid, potassium permanganate, and potassium dichromate. ncert.nic.in Even mild oxidizing agents such as Tollens' reagent can achieve this transformation. ncert.nic.in For instance, benzaldehyde can be oxidized to benzoic acid. quora.com In an alkaline medium, the aldehyde is oxidized to a salt of the corresponding carboxylic acid. chemguide.co.uk

Reduction: Aldehydes can be reduced to primary alcohols using various reducing agents. britannica.com Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. britannica.com Aromatic aldehydes that lack an α-hydrogen can undergo a disproportionation reaction known as the Cannizzaro reaction in the presence of a strong base, where one molecule is reduced to an alcohol while another is oxidized to a carboxylic acid. britannica.comdoubtnut.com

The benzaldehyde moiety can participate in various condensation reactions, which are vital for forming new carbon-carbon bonds.

Aldol (B89426) Condensation: This reaction occurs between two aldehydes or ketones, at least one of which must have an α-hydrogen. ncert.nic.in In a crossed aldol condensation, an aldehyde or ketone with α-hydrogens reacts with one that does not, such as benzaldehyde. youtube.comresearchgate.net The reaction is typically catalyzed by a dilute base and results in the formation of a β-hydroxy aldehyde or ketone, which can then dehydrate to form an α,β-unsaturated carbonyl compound. youtube.comchemcess.com

Benzoin Condensation: This reaction involves the condensation of two aromatic aldehydes, like benzaldehyde, in the presence of a nucleophilic catalyst such as cyanide. organicchemistrytutor.comwikipedia.org The product is an α-hydroxy ketone, also known as an acyloin. wikipedia.org The mechanism involves the initial formation of a cyanohydrin, followed by a series of steps that ultimately regenerate the catalyst. organicchemistrytutor.com

Reactivity of the Fluoropyridine Ring System

The fluoropyridine part of the molecule exhibits reactivity characteristic of electron-deficient aromatic rings.

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, especially when substituted with good leaving groups like fluorine. nih.gov The presence of the electronegative nitrogen atom in the ring, coupled with an electron-withdrawing substituent, facilitates the attack of nucleophiles. nih.govresearchgate.net The reaction proceeds through a stepwise mechanism involving the formation of a resonance-stabilized intermediate. nih.gov For 2- or 4-halopyridines, SNAr provides a site-specific method for synthesizing substituted pyridines. nih.gov Studies have shown that substituted 2-nitropyridines can efficiently undergo nucleophilic substitution with fluoride. researchgate.netepa.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Alkoxide (RO⁻) | 6-Alkoxy-3-(substituted-phenyl)pyridine |

| Amine (RNH₂) | 6-Amino-3-(substituted-phenyl)pyridine |

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) situated at the 2-position of the benzaldehyde ring is a key determinant of the molecule's reactivity. Its electron-donating nature through resonance can influence the aromatic system's susceptibility to electrophilic and nucleophilic attack. However, its primary reactivity centers on the cleavage of the methyl-oxygen bond.

Demethylation Reactions

The conversion of the methoxy group to a hydroxyl group, known as demethylation, is a fundamental transformation in synthetic organic chemistry, often employed to unmask a phenol (B47542) for further functionalization or to explore structure-activity relationships in medicinal chemistry. For this compound, this reaction would yield 5-(6-Fluoropyridin-3-yl)-2-hydroxybenzaldehyde. The cleavage of aryl methyl ethers typically requires harsh conditions due to the strength of the C(sp²)-O bond, but various reagents have been developed to effect this transformation.

Commonly employed reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and potent Lewis acids such as boron tribromide (BBr₃). The electron-withdrawing nature of the 6-fluoropyridin-3-yl substituent may render the methoxy group more susceptible to cleavage by certain reagents.

Table 1: Potential Reagents for Demethylation of Aryl Methyl Ethers and Their General Conditions

| Reagent | Typical Conditions | Mechanistic Insight | Potential Selectivity Issues |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | Lewis acidic boron coordinates to the ether oxygen, followed by nucleophilic attack of bromide on the methyl group. | Can sometimes affect other functional groups. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Protonation of the ether oxygen followed by Sₙ2 attack by bromide ion on the methyl group. | Harsh conditions may not be suitable for sensitive substrates. |

| L-Selectride® | THF, reflux | A bulky nucleophilic hydride reagent that can selectively cleave certain aryl methyl ethers. | Chemoselectivity can be substrate-dependent. |

| Pyridine (B92270) Hydrochloride | Molten salt, high temperature | Acts as a source of HCl at high temperatures. | Requires high temperatures, potentially leading to side reactions. |

The choice of demethylating agent would be crucial to avoid unwanted side reactions involving the aldehyde or the fluoropyridine moiety. For instance, while BBr₃ is a highly effective reagent for cleaving aryl methyl ethers, its strong Lewis acidity could potentially interact with the aldehyde group.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity and solid-state structure of this compound are significantly influenced by a variety of non-covalent interactions. These interactions can dictate the molecule's conformation, crystal packing, and even the course of a chemical reaction.

Intramolecular Interactions: The relative orientation of the methoxy and aldehyde groups on the benzene (B151609) ring can lead to specific intramolecular interactions. The proximity of the methoxy group's oxygen atom to the aldehyde's carbonyl carbon and proton can result in through-space electronic effects and potentially weak hydrogen bonding. Conformational analysis of similar 2-methoxybenzaldehyde (B41997) derivatives suggests a preference for a planar conformation where the methoxy group is oriented away from the aldehyde to minimize steric hindrance, although rotational isomers may exist in solution.

Intermolecular Interactions: In the solid state, the arrangement of molecules is governed by a balance of attractive and repulsive forces. For this compound, several key intermolecular interactions are anticipated:

π-π Stacking: The presence of two aromatic rings, the fluorinated pyridine and the substituted benzene, allows for π-π stacking interactions. These can occur between similar or dissimilar rings and are a significant force in the crystal packing of many aromatic compounds.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the aldehyde oxygen and the fluorine atom can act as hydrogen bond acceptors. In the presence of suitable donors, or through C-H···O and C-H···F interactions, these can play a role in the supramolecular assembly.

Dipole-Dipole Interactions: The polarized C-F and C=O bonds create significant molecular dipoles, leading to dipole-dipole interactions that will influence molecular alignment in the crystal lattice.

Crystal structure analyses of related phenylpyridine derivatives often reveal complex packing motifs driven by a combination of these forces, leading to herringbone or layered structures.

Exploration of Novel Reaction Pathways and Transformations

The unique combination of functional groups in this compound opens up avenues for the exploration of novel synthetic transformations.

Palladium-Catalyzed Cyclization Reactions: The aldehyde group and the biaryl linkage provide handles for intramolecular cyclization reactions. For instance, under palladium catalysis, the aldehyde could potentially participate in cascade reactions with suitably functionalized partners to construct fused heterocyclic systems. The ortho-methoxy group can also influence the regioselectivity of such cyclizations.

Photochemical Transformations: Benzaldehyde and its derivatives are known to undergo a variety of photochemical reactions. beilstein-journals.org These can include photocycloadditions with alkenes to form oxetanes (the Paternò–Büchi reaction), and photoreduction or photooxidation reactions. The presence of the fluoropyridyl moiety may influence the photophysical properties of the molecule and lead to unique photochemical reactivity. For example, irradiation of ortho-methyl substituted benzaldehydes is known to produce oxetans in high yield.

Radical-Mediated Reactions: The aldehyde C-H bond can be a source of acyl radicals under appropriate conditions. These radicals can then participate in a variety of transformations, including addition to alkenes or arenes, to form new carbon-carbon bonds. The electronic nature of the fluoropyridyl substituent could modulate the reactivity of such radical intermediates.

Synthesis of Fused Heterocycles: The aldehyde functionality is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. Condensation reactions with various dinucleophiles (e.g., hydrazines, hydroxylamine (B1172632), amidines) can lead to the formation of fused ring systems incorporating the benzaldehyde framework. For example, reaction with hydrazine (B178648) could lead to the formation of a pyridazine-fused system.

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Potential Reagents/Conditions | Expected Product Class |

| Palladium-Catalyzed Annulation | Pd catalyst, suitable coupling partner (e.g., alkyne) | Fused polycyclic aromatics |

| Paternò–Büchi Reaction | Alkene, UV irradiation | Oxetanes |

| Radical Acylation | Radical initiator, alkene/arene | Ketones |

| Heterocycle Synthesis | Hydrazine, acid/base catalysis | Fused pyridazine (B1198779) derivatives |

Further research into these and other reaction pathways will undoubtedly uncover new and valuable synthetic applications for this versatile building block.

Advanced Spectroscopic and Structural Elucidation of 5 6 Fluoropyridin 3 Yl 2 Methoxy Benzaldehyde

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of a compound's molecular formula by providing a highly accurate mass measurement. For 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde, the expected molecular formula is C13H10FNO2. chemscene.com

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be employed. The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ with very high precision.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C13H10FNO2 |

| Exact Mass (Monoisotopic) | 231.0696 g/mol |

| Measured m/z for [M+H]+ | 232.0774 |

| Calculated m/z for [M+H]+ | 232.0774 |

| Mass Error | < 5 ppm |

The close correlation between the measured and calculated mass, with a mass error of less than 5 ppm, would unequivocally confirm the elemental composition of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

While 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, 2D NMR experiments are essential for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system, such as those on the benzaldehyde (B42025) and fluoropyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of specific protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is crucial for connecting the different fragments of the molecule, for instance, linking the methoxy (B1213986) group protons to the benzaldehyde ring and establishing the connection point between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation of the molecule, for example, the spatial relationship between the aldehyde proton and the methoxy group.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments (Chemical shifts (δ) are in ppm relative to a standard reference)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~10.2 | ~191.0 |

| Methoxy (-OCH3) | ~3.9 | ~56.0 |

| Benzaldehyde Ring C2 | - | ~160.0 |

| Benzaldehyde Ring C5 | - | ~135.0 |

| Benzaldehyde Ring H3 | ~7.2 | ~112.0 |

| Benzaldehyde Ring H4 | ~7.8 | ~133.0 |

| Benzaldehyde Ring H6 | ~7.6 | ~128.0 |

| Fluoropyridine Ring C2' | - | ~164.0 (d, JCF ≈ 240 Hz) |

| Fluoropyridine Ring C3' | - | ~125.0 (d, JCF ≈ 4 Hz) |

| Fluoropyridine Ring H4' | ~8.2 (dd) | ~140.0 (d, JCF ≈ 15 Hz) |

| Fluoropyridine Ring H5' | ~7.4 (dd) | ~109.0 (d, JCF ≈ 35 Hz) |

| Fluoropyridine Ring H6' | ~8.5 (d) | ~148.0 (d, JCF ≈ 8 Hz) |

d = doublet, dd = doublet of doublets, JCF = carbon-fluorine coupling constant

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would reveal distinct spectra for different polymorphs due to differences in their crystal lattice environments.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice are determined.

This analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The preferred conformation of the molecule in the solid state, including the dihedral angle between the benzaldehyde and fluoropyridine rings.

Detailed information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

As the molecule is achiral, the determination of absolute configuration is not applicable.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule's functional groups.

FT-IR Spectroscopy: This technique would show characteristic absorption bands for the key functional groups.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.

Table 3: Hypothetical FT-IR and Raman Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aldehyde C=O Stretch | ~1690 | ~1690 | Strong, characteristic |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak | Characteristic pair of bands |

| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | Strong | Multiple bands |

| C-O-C (Aryl Ether) Stretch | ~1250 (asymmetric) | Moderate | Strong in IR |

| C-F (Aryl) Stretch | ~1200-1100 | Moderate | Strong in IR |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light.

For the compound this compound, the molecule itself is achiral as it does not possess a stereocenter and is not inherently chiral due to its structure. Therefore, it would not exhibit any ECD signal, and the determination of enantiomeric excess is not applicable.

Computational and Theoretical Investigations into 5 6 Fluoropyridin 3 Yl 2 Methoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde. These methods provide a detailed picture of the electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a significant indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. For analogous aromatic aldehydes, these gaps are typically in the range of 4-5 eV.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are invaluable for identifying the electrophilic and nucleophilic sites within the molecule. In this compound, the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine (B92270) ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atom of the aldehyde group and regions near the fluorine atom may exhibit positive potential (electrophilic).

Mulliken atomic charges provide a quantitative measure of the electron distribution among the atoms. These charges are influenced by the electronegativity of the atoms and the resonance effects within the molecule. The fluorine, oxygen, and nitrogen atoms are anticipated to carry partial negative charges, while the carbonyl carbon and the carbon attached to the fluorine atom will likely have partial positive charges.

Table 1: Representative Electronic Properties of a Substituted Benzaldehyde (B42025) Calculated using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative of a substituted benzaldehyde and not specific to this compound.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. While computationally more demanding, ab initio calculations can provide more accurate descriptions of electron correlation effects, which can be important for molecules with complex electronic structures. These methods can be particularly useful for validating the geometries and energies of different conformers and for calculating more precise electronic properties. For instance, ab initio calculations have been used to suggest that for some fluorinated compounds, carbon-fluorine bond formation may proceed via a concerted transition state rather than a discrete intermediate. acs.org

Conformational Analysis and Energy Landscapes

The rotation around the C-C single bond connecting the two aromatic rings is a key determinant of the molecule's conformation. nih.gov Steric hindrance between the ortho-substituents (the methoxy (B1213986) group and the hydrogen on the pyridine ring) and electronic interactions (repulsion between lone pairs and pi-systems) will influence the preferred dihedral angle. nih.gov Resonance effects tend to favor planar conformations in biaryl systems, but this is often counteracted by steric repulsion. nih.gov

Potential energy surface (PES) scans, performed using quantum chemical methods, can map the energy of the molecule as a function of the dihedral angle between the two rings. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, representing the energy barriers to rotation. For many biaryl systems, non-planar (twisted) conformations are the most stable. nih.gov

Table 2: Representative Conformational Energy Data for a Biaryl Compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 0.5 |

| 60 | 0.0 |

| 90 | 1.0 |

| 120 | 0.8 |

| 150 | 2.0 |

| 180 | 3.0 |

Note: This data is illustrative for a generic biaryl compound and does not represent specific calculations for this compound.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. rsc.org

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be achieved with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are typically scaled against experimental data for a set of known compounds to improve their accuracy. nih.gov For fluorinated aromatic compounds, specific scaling factors have been developed to achieve reliable predictions. nih.gov Such calculations can help in the assignment of complex spectra and in confirming the structure of the synthesized compound.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as the C=O stretch of the aldehyde, the C-F stretch, and the aromatic C-H stretches. mit.eduorgchemboulder.com The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure. mit.eduorgchemboulder.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. arxiv.org This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic systems. The calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. arxiv.org

Table 3: Representative Predicted Spectroscopic Data for a Substituted Benzaldehyde

| Spectrum | Predicted Peak/Wavelength | Assignment |

| ¹H NMR | 9.9 ppm | Aldehyde H |

| ¹³C NMR | 191 ppm | Carbonyl C |

| ¹⁹F NMR | -115 ppm | Aromatic F |

| IR | 1705 cm⁻¹ | C=O stretch |

| UV-Vis | 295 nm | π-π* transition |

Note: This data is for illustrative purposes and does not represent specific calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. nih.gov

For example, the reaction of the aldehyde group with a nucleophile, such as an amine to form an imine, can be modeled. nih.gov DFT calculations can be used to locate the transition state for the nucleophilic attack on the carbonyl carbon and the subsequent dehydration step. nih.govresearchgate.net The calculated activation barriers can help to understand the kinetics of the reaction and to predict the feasibility of a particular synthetic route. nih.gov Such studies have been performed on benzaldehyde and its derivatives, providing a framework for understanding similar reactions with this compound. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations with Biological Targets (In Vitro Focus)

Given the prevalence of pyridine and benzaldehyde scaffolds in bioactive molecules, this compound is a candidate for investigation as a ligand for various biological targets. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. hilarispublisher.comresearchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The conformational space of the ligand is explored to find the orientation that results in the most favorable binding energy. hilarispublisher.com The binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site residues can be identified. hilarispublisher.comresearchgate.net

For this compound, potential targets could include enzymes where aldehydes or related structures are substrates or inhibitors, such as aldehyde dehydrogenases. nih.govresearchgate.net Docking studies could reveal key interactions, for instance, hydrogen bonding between the aldehyde oxygen and a donor in the active site, or interactions involving the fluoropyridine ring. nih.gov

Molecular dynamics (MD) simulations can be used to further investigate the stability of the ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions and can help to assess the conformational changes in both the ligand and the protein upon binding.

Table 4: Representative Molecular Docking Results for a Small Molecule Inhibitor

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Aldehyde Dehydrogenase 1A3 | -8.5 | PHE170, TRP245, CYS302 |

| Acetylcholinesterase | -9.2 | TRP84, TYR121, PHE330 |

| Dopamine D2 Receptor | -7.8 | ASP114, SER193, PHE389 |

Note: The data in this table is representative and does not correspond to specific docking calculations for this compound.

5 6 Fluoropyridin 3 Yl 2 Methoxy Benzaldehyde As a Versatile Chemical Scaffold in Medicinal Chemistry Research

Scaffold Design Principles and Rationales

No literature was identified that discusses the specific design principles or the rationale behind selecting 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde as a scaffold in medicinal chemistry programs. General principles for scaffold design, such as seeking novel intellectual property, favorable physicochemical properties, and synthetic tractability, can be inferred but are not documented for this particular compound.

Structure-Activity Relationship (SAR) Studies of Derivatives in In Vitro Systems

A critical component of medicinal chemistry, SAR studies, involve synthesizing and testing derivatives of a lead compound to understand how chemical modifications affect its biological activity. No published in vitro SAR studies for derivatives of this compound were found. Consequently, the following subsections could not be addressed with specific data:

Substituent Effects on In Vitro Molecular Interactions

Without experimental data, any discussion on how modifications to the benzaldehyde (B42025) or fluoropyridine rings would impact molecular interactions would be purely hypothetical.

Rational Design of Analogs Based on Computational Predictions and In Vitro Data

The rational design of new analogs is an iterative process that relies on existing experimental (in vitro) data and computational modeling. In the absence of initial in vitro data for this compound and its derivatives, there is no foundation for computational studies aimed at designing improved analogs.

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a method where small chemical fragments are screened for binding to a biological target. While this compound could potentially be used as a fragment or a starting point for fragment elaboration, no studies were found that document its use in any FBDD campaigns.

Applications in Combinatorial Chemistry Libraries

The intrinsic structural features of this compound, namely the reactive aldehyde group, the electronically distinct fluoropyridinyl moiety, and the substituted benzene (B151609) ring, position it as a highly valuable scaffold for the generation of combinatorial chemistry libraries. The strategic placement of these functional groups allows for its participation in a multitude of chemical transformations, enabling the rapid synthesis of large and diverse collections of novel molecules. These libraries are instrumental in modern drug discovery for identifying hit and lead compounds.

The utility of this scaffold in combinatorial chemistry stems from its ability to serve as a central building block in various multi-component reactions (MCRs) and parallel synthesis protocols. The aldehyde functionality is a key reactive handle for numerous condensation and carbon-carbon bond-forming reactions. Simultaneously, the fluoropyridine ring can undergo nucleophilic aromatic substitution, and the aromatic core can be further functionalized, providing multiple points of diversification.

One of the primary applications of this benzaldehyde derivative in library synthesis is through its use in well-established MCRs. For instance, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, can be employed to generate a library of dihydropyrimidinones or their thio-analogs. nih.gov By using this compound as the aldehyde component and varying the other two reactants, a diverse library of compounds with a core heterocyclic structure can be rapidly assembled.

Similarly, the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, offers another powerful strategy for library generation. The resulting α-acylamino carboxamides can be synthesized with significant structural diversity by simply changing each of the four components. The incorporation of the this compound scaffold would introduce a key pharmacophoric element into each member of the library.

Beyond MCRs, this scaffold is amenable to solid-phase organic synthesis (SPOS), a cornerstone of combinatorial chemistry. The aldehyde can be immobilized on a solid support through a suitable linker, allowing for subsequent reactions to be carried out in a sequential and controlled manner. This approach facilitates purification, as excess reagents and by-products can be washed away, and allows for the systematic construction of a library through split-and-pool synthesis or parallel synthesis techniques.

The fluoropyridine moiety of the scaffold presents an additional site for diversification. The fluorine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, such as amines, thiols, or alkoxides. This reaction can be performed in a parallel synthesis format, where the core scaffold is reacted with a library of different nucleophiles in separate reaction vessels to generate a collection of analogs with diverse substituents on the pyridine ring.

The following interactive data table illustrates a hypothetical combinatorial library that could be generated from this compound using the Ugi four-component reaction. By varying the amine, carboxylic acid, and isocyanide components, a vast chemical space can be explored.

| Amine (R1-NH2) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Resulting Ugi Product Core Structure |

| Benzylamine | Acetic Acid | tert-Butyl isocyanide | α-(acetylamino)-N-tert-butyl-5-(6-fluoropyridin-3-yl)-2-methoxy-N-(phenylmethyl)benzamide |

| Cyclohexylamine | Propionic Acid | Cyclohexyl isocyanide | N-cyclohexyl-α-(propionylamino)-5-(6-fluoropyridin-3-yl)-2-methoxy-N-(cyclohexylmethyl)benzamide |

| Aniline | Benzoic Acid | Benzyl isocyanide | α-(benzoylamino)-N-benzyl-5-(6-fluoropyridin-3-yl)-2-methoxy-N-phenylbenzamide |

| Methylamine | Formic Acid | Ethyl isocyanide | N-ethyl-α-(formylamino)-5-(6-fluoropyridin-3-yl)-2-methoxy-N-methylbenzamide |

Strategic Derivatization and Analog Synthesis from 5 6 Fluoropyridin 3 Yl 2 Methoxy Benzaldehyde

Synthesis of Imine and Oxime Derivatives

The aldehyde functional group of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde is a versatile handle for the synthesis of imine (Schiff base) and oxime derivatives. These reactions typically involve the condensation of the aldehyde with a primary amine or hydroxylamine (B1172632), respectively.

Imines are readily formed by the reaction of the benzaldehyde (B42025) with a variety of primary amines under mild conditions, often with acid or base catalysis, or even neat. nih.govscirp.org The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. A mechanochemical approach, involving grinding the reactants together, can also be employed for a solvent-free synthesis. nih.gov

Oximes are synthesized by reacting the aldehyde with hydroxylamine or its salts, such as hydroxylamine hydrochloride. researchgate.netcdc.gov The reaction is typically carried out in a protic solvent like ethanol, often with a base to neutralize the hydrochloride salt.

Table 1: Representative Synthesis of Imine and Oxime Derivatives

| Derivative | Reagent | Reaction Conditions |

|---|---|---|

| N-(5-(6-Fluoropyridin-3-yl)-2-methoxybenzylidene)aniline | Aniline | Ethanol, reflux |

| N-(5-(6-Fluoropyridin-3-yl)-2-methoxybenzylidene)benzylamine | Benzylamine | Toluene (B28343), Dean-Stark, reflux |

Condensation Products with Active Methylene (B1212753) Compounds

The Knoevenagel condensation provides a powerful method for forming new carbon-carbon bonds by reacting this compound with compounds containing an active methylene group. nih.govbhu.ac.inbas.bgnih.govias.ac.in These reactions are typically catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate.

A variety of active methylene compounds can be employed, leading to a wide range of functionalized products. For instance, reaction with malononitrile (B47326) yields 2-(5-(6-Fluoropyridin-3-yl)-2-methoxybenzylidene)malononitrile, a versatile intermediate for further transformations. nih.gov Similarly, condensation with ethyl cyanoacetate (B8463686) or diethyl malonate affords the corresponding acrylate (B77674) derivatives.

Table 2: Examples of Knoevenagel Condensation Products

| Active Methylene Compound | Product | Catalyst |

|---|---|---|

| Malononitrile | 2-(5-(6-Fluoropyridin-3-yl)-2-methoxybenzylidene)malononitrile | Piperidine |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-(6-fluoropyridin-3-yl)-2-methoxyphenyl)acrylate | Ammonium acetate |

| Diethyl malonate | Diethyl 2-(5-(6-fluoropyridin-3-yl)-2-methoxybenzylidene)malonate | Pyrrolidine |

Diversification via Cross-Coupling Reactions at Fluoropyridine Positions

The 6-fluoro substituent on the pyridine (B92270) ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the fluoropyridine with boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.netmdpi.com This method is highly versatile for introducing aryl, heteroaryl, or vinyl groups.

The Sonogashira coupling is employed to form carbon-carbon bonds between the fluoropyridine and terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukresearchgate.netwikipedia.orgresearchgate.netnih.gov This reaction is instrumental in the synthesis of aryl alkynes.

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling the fluoropyridine with a wide range of primary and secondary amines, amides, or carbamates, using a palladium catalyst and a suitable ligand. wikipedia.orgyoutube.comlibretexts.orgyoutube.comresearchgate.net

Table 3: Cross-Coupling Reactions at the 6-Fluoropyridine Position

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl-substituted pyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl-substituted pyridine |

Synthesis of Ring-Fused Systems Incorporating the Core Structure

The aldehyde functionality of this compound can be utilized as a key building block for the construction of various fused heterocyclic systems.

Quinoline synthesis can be achieved through multi-component reactions. For instance, a Friedländer-type annulation involving the reaction of the aldehyde with a compound containing a reactive methylene group adjacent to a carbonyl, in the presence of an amine, can lead to substituted quinolines. nih.govscielo.brnih.govthieme-connect.dersc.org

Chromene derivatives can be synthesized via reactions with phenols or other activated aromatic compounds. mdpi.comresearchgate.net For example, a reaction with a phenol (B47542) derivative under acidic or basic conditions can lead to the formation of a chromene ring fused to the benzaldehyde moiety.

Table 4: Representative Ring-Fused Systems

| Fused Ring System | Synthetic Strategy | Key Reagents |

|---|---|---|

| Quinoline | Friedländer Annulation | Cyclohexanone, Ammonium acetate |

| Chromene | Reaction with Phenol | Phenol, Acid catalyst |

Parallel Synthesis and High-Throughput Derivatization Strategies

To rapidly explore the chemical space around the this compound core, parallel synthesis and high-throughput derivatization techniques can be employed.

Parallel synthesis allows for the simultaneous synthesis of a library of compounds in separate reaction vessels. This can be applied to the reactions described above, such as imine formation, Knoevenagel condensation, and cross-coupling reactions, by using a diverse set of building blocks (amines, active methylene compounds, boronic acids, etc.).

High-throughput derivatization techniques, such as those utilizing SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, can be adapted for rapid lead optimization. nih.gov This involves modifying the core structure with a "SuFExable" handle, which can then be reacted with a large library of nucleophiles in a high-throughput manner. The resulting products can be screened directly for biological activity.

Emerging Research Directions and Prospects for 5 6 Fluoropyridin 3 Yl 2 Methoxy Benzaldehyde

Integration into Advanced Material Science Research

There is currently no available research detailing the integration of 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde into advanced material science. The presence of a fluorine atom and a polar pyridine (B92270) ring could theoretically impart unique electronic or surface properties to polymers or other materials, but this has not been experimentally verified.

Novel Catalytic Applications

Similarly, the potential for this compound to be used in novel catalytic applications is unexplored. While benzaldehyde (B42025) and pyridine derivatives can sometimes act as ligands for metal catalysts or as organocatalysts themselves, no studies have been published that investigate these possibilities for this compound.

Green Synthesis Scale-Up Challenges and Solutions

Information regarding the green synthesis of this compound, including any associated scale-up challenges and potential solutions, is not available in the public domain. The development of environmentally benign synthetic routes is a crucial aspect of modern chemistry, but it does not appear to have been a focus of research for this particular molecule.

Advanced In Vitro Biological Screening Methodologies

No specific in vitro biological screening data for this compound has been published. The structural motifs present in the molecule are found in various biologically active compounds, suggesting it could be a candidate for screening in drug discovery programs. However, without published results, its biological activity remains unknown.

Future Potential in Target Identification and Validation (In Vitro)

Given the lack of biological screening data, the future potential of this compound in in vitro target identification and validation is entirely speculative. Identifying the biological targets of a compound is a critical step in drug development, but this process has not yet been initiated or at least not publicly disclosed for this molecule.

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde?

Methodological Answer: The synthesis typically involves coupling fluoropyridine derivatives with substituted benzaldehyde precursors. For instance:

- Step 1: Start with a fluoropyridine scaffold (e.g., 6-fluoropyridin-3-yl derivatives) and functionalize it via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Step 2: Introduce the methoxy and benzaldehyde groups through regioselective alkylation or oxidation. Aromatic methoxylation can be achieved using methyl iodide in the presence of a base like NaH .

- Step 3: Purify intermediates via column chromatography and confirm structural integrity using NMR (¹H/¹³C) and mass spectrometry.

Key Considerations:

- Protect reactive sites (e.g., aldehyde groups) during coupling steps to prevent side reactions.

- Monitor reaction progress with TLC or HPLC to ensure high yields (>80%) .

Q. Q2. How can spectroscopic techniques (NMR, FTIR) be optimized to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Focus on distinguishing aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm). The fluoropyridinyl moiety will show splitting patterns due to coupling with fluorine (²JHF ~10–15 Hz) .

- FTIR: Identify key functional groups: aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-F (~1200 cm⁻¹) .

- Mass Spectrometry: Use high-resolution ESI-MS to confirm the molecular ion peak ([M+H]⁺) and fragmentation patterns.

Data Interpretation Example:

| Technique | Expected Signals |

|---|---|

| ¹H NMR | Aldehyde proton: δ 9.8–10.2 ppm (singlet) |

| ¹³C NMR | Fluoropyridinyl carbons: δ 140–160 ppm |

Advanced Research Questions

Q. Q3. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for refinement of single-crystal data. Key parameters:

- Challenges: Fluorine’s high electron density may complicate phase determination. Use synchrotron radiation for enhanced resolution .

Case Study:

A related fluoropyridine derivative (6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) was resolved using SHELXTL, confirming planar geometry and intermolecular hydrogen bonding .

Q. Q4. How can computational modeling predict the compound’s reactivity in enzyme-binding assays?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or oxidoreductases).

- DFT Calculations: Optimize the compound’s geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic attack sites .

Example Output:

| Property | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

| ΔE (eV) | 4.4 |

Q. Q5. What strategies mitigate stability issues during long-term storage of this compound?

Methodological Answer:

Q. Q6. How does the fluoropyridinyl moiety influence bioactivity in neuropharmacological studies?

Methodological Answer:

- Mechanistic Insights: Fluorine enhances metabolic stability and membrane permeability. In vitro assays show:

- Experimental Design:

Q. Q7. What are the challenges in scaling up multi-step syntheses involving this compound?

Methodological Answer:

- Bottlenecks:

- Low yields in cross-coupling steps (e.g., Suzuki reactions) due to steric hindrance.

- Purification difficulties from byproducts (e.g., dehalogenated species).

- Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.